inS3-54-A18
説明
Overview of STAT3 Signaling in Cellular Homeostasis
Under normal physiological conditions, the Janus kinase (JAK)/STAT3 signaling pathway is a critical regulatory network for a variety of cellular processes. nih.gov This pathway is instrumental in mediating downstream events such as apoptosis, tissue repair, inflammation, hematopoiesis, immune regulation, and adipogenesis. nih.gov STAT3 is activated through phosphorylation by various cytokines, growth factors, and peptide ligands, which then allows it to translocate to the nucleus and regulate the transcription of specific genes. frontiersin.orgmedchemexpress.com This tightly regulated process is essential for maintaining cellular balance. For instance, in the immune system, STAT3 signaling is required for the development and maintenance of medullary thymic epithelial cells (mTECs), which are crucial for establishing central tolerance and preventing autoimmunity. plos.org It also plays a role in bone homeostasis by modulating osteoclast activity. nih.govfrontiersin.org
Pathophysiological Activation of STAT3 in Disease Models
The dysregulation and persistent activation of STAT3 are implicated in a wide array of pathological conditions. researchgate.netnih.gov In many human tumors, STAT3 is constitutively activated, contributing to malignant transformation and progression. nih.govnih.gov This aberrant activation drives the expression of genes involved in cell proliferation and survival while inhibiting apoptosis. nih.gov Beyond cancer, chronic activation of STAT3 is linked to inflammatory diseases such as asthma and inflammatory bowel disease, as well as cardiovascular conditions like atherosclerosis. nih.gov In bone-related diseases, over-activation of STAT3 can lead to conditions like osteoporosis and is associated with poor prognosis in osteosarcoma. frontiersin.org The persistent activation of STAT3 often correlates with poor prognosis and the development of resistance to therapies in various diseases. frontiersin.orgmdpi.com
STAT3 as a Research Target in Molecular and Cellular Biology
Given its central role in both normal cellular function and disease pathogenesis, STAT3 has become a highly attractive target for research in molecular and cellular biology. ucl.ac.uknih.gov The inhibition of constitutively activated STAT3 has been shown to induce apoptosis in tumor cells, making it a promising strategy for cancer intervention. physiology.org Researchers are actively exploring various approaches to modulate STAT3 activity, including the development of small-molecule inhibitors. nih.gov The study of STAT3 and its inhibitors provides valuable insights into the fundamental mechanisms of signal transduction and gene regulation, as well as the development of novel therapeutic strategies for a range of diseases. ucl.ac.uk
Current Landscape of STAT3 Inhibitor Research and Development
The development of STAT3 inhibitors is an active area of research, with numerous compounds being investigated. nih.gov While many inhibitors targeting the SH2 domain of STAT3 have been reported, few have progressed to clinical trials. nih.gov The landscape of STAT3 inhibitor research includes a variety of approaches, from small molecules to antisense oligonucleotides. nih.govpatsnap.com However, as of early 2023, no direct STAT3 inhibitors have received FDA approval, highlighting the challenges in developing clinically effective agents. researchgate.netnih.gov Researchers are continuously working to develop newer generations of STAT3 inhibitors with improved specificity and pharmacological properties.
One such inhibitor that has emerged from these efforts is inS3-54-A18. nih.gov This small molecule was identified through structure and activity-guided optimization of a parent compound, inS3-54. nih.gov
Specific Challenges in Targeting the STAT3 DNA-Binding Domain
Targeting the DNA-binding domain (DBD) of STAT3 presents a unique set of challenges. nih.govnih.gov For a long time, the DBD of transcription factors was considered "undruggable" due to the diffuse nature of the DNA-binding interface and the high degree of structural conservation among different STAT proteins. nih.govresearchgate.net This makes the rational design of selective inhibitors difficult. researchgate.net Disrupting protein-DNA interactions with small molecules is inherently challenging and carries the risk of limited selectivity. nih.gov
Despite these difficulties, targeting the DBD is an appealing approach because it could potentially inhibit STAT3 function regardless of its phosphorylation status. ucl.ac.uknih.gov The successful identification and characterization of this compound, a small-molecule inhibitor that directly binds to the DBD of STAT3, demonstrates that this domain is indeed a viable target for drug discovery. nih.govnih.gov This compound selectively inhibits the DNA-binding activity of STAT3 over STAT1. nih.govcaymanchem.com
The compound this compound directly binds to the DBD of STAT3, inhibiting its DNA-binding activity both in laboratory settings and within cells. nih.govprobechem.com This action effectively curtails the expression of genes downstream of STAT3 that are stimulated by factors like interleukin-6. nih.gov Research has shown that this compound can suppress tumor growth and metastasis in animal models. medchemexpress.comnih.gov
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[(4-Chlorophenyl)methylene]-1,3-dihydro-1-(4-hydroxyphenyl)-5-phenyl-2H-pyrrol-2-one | medkoo.com |
| Molecular Formula | C₂₃H₁₆ClNO₂ | caymanchem.com |
| Molecular Weight | 373.8 g/mol | caymanchem.com |
| CAS Number | 328998-53-4 | caymanchem.com |
| Appearance | Solid powder | medkoo.com |
| Purity | >98% | medkoo.com |
| Solubility | Soluble in DMSO and Acetonitrile | caymanchem.comselleckchem.com |
| Storage | -20°C for long term | medkoo.com |
| InChI Key | IMHWQIPPIXOVRK-UHFFFAOYSA-N | caymanchem.com |
Table 2: Research Findings on this compound
| Finding | Description | Source |
|---|---|---|
| Mechanism of Action | Directly binds to the DNA-binding domain (DBD) of STAT3, inhibiting its DNA-binding activity. | nih.govprobechem.com |
| Selectivity | Selectively inhibits the DNA-binding activity of STAT3 over STAT1. | caymanchem.com |
| Cellular Effects | Inhibits the constitutive and IL-6-stimulated expression of STAT3 downstream target genes. Reduces wound healing in A549 and MDA-MB-231 cells. Induces apoptosis and reduces migration and invasion of cancer cells. | medchemexpress.comnih.govcaymanchem.com |
| In Vivo Efficacy | Effectively inhibits lung xenograft tumor growth and metastasis in animal models. | medchemexpress.comnih.gov |
| Pharmacological Properties | Completely soluble in an oral formulation. | nih.govprobechem.com |
| IC₅₀ | 8.8 µM in a STAT3-dependent luciferase reporter assay. | probechem.com |
Structure
3D Structure
特性
IUPAC Name |
(3E)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHWQIPPIXOVRK-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Medicinal Chemistry Approaches in the Development of Ins3 54 A18
Evolution from Early STAT3 Inhibitor Discovery Initiatives
The journey to identify potent and specific STAT3 inhibitors has been challenging. While many inhibitors targeting the SH2 domain of STAT3 have been developed, few have progressed to clinical trials. nih.gov This led researchers to explore the DNA-binding domain (DBD) of STAT3 as an alternative target, a domain previously considered "undruggable" due to its perceived lack of defined binding pockets. nih.govresearchgate.net
In Silico Screening Methodologies for DNA-Binding Domain Targeting
A key breakthrough came with the use of an improved in silico virtual screening approach. nih.govnih.gov This method aimed to identify small molecules that could specifically bind to the DBD of STAT3. To enhance selectivity, a crucial step involved counter-screening potential hits against the DBD of STAT1, a closely related protein, to eliminate compounds likely to have off-target effects. researchgate.net This computational strategy was instrumental in identifying initial lead compounds.
Identification and Characterization of Parent Compounds (e.g., inS3-54)
Through this enhanced virtual screening of a chemical library, a small-molecule STAT3 inhibitor, designated inS3-54, was identified. nih.govnih.gov Biochemical analyses confirmed that inS3-54 selectively inhibits the binding of STAT3 to DNA without affecting its activation or dimerization. nih.gov It was found to suppress the proliferation of cancer cells more effectively than non-cancerous cells and to inhibit the migration and invasion of malignant cells. nih.govnih.gov However, further investigation revealed that while inS3-54 was selective for STAT3 over STAT1, it still possessed some off-target effects and poor absorption in animal models, indicating a need for further optimization. nih.goviu.edu
Structure-Activity Relationship (SAR) Guided Optimization of inS3-54-A18
With inS3-54 as a starting point, researchers embarked on a comprehensive structure-activity relationship (SAR) guided optimization process to develop improved analogs. nih.gov
Rationale for Enhanced Specificity and Research Utility
The primary goal of the SAR studies was to enhance the specificity and pharmacological properties of the parent compound. nih.gov The off-target effects and poor in vivo characteristics of inS3-54 limited its potential as a reliable research tool and therapeutic candidate. iu.edu By systematically modifying the chemical structure of inS3-54, the aim was to create a new compound with a better selectivity profile and improved suitability for in vivo studies.
Computational Refinement and Analog Generation
To guide the optimization, researchers obtained and evaluated numerous analogs of inS3-54. iu.edu A search of the ChemDiv database for compounds with at least 80% structural similarity to inS3-54 yielded 79 analogs for further assessment. iu.edu These analogs were then tested for their ability to inhibit STAT3-dependent activity. Through this process, three compounds, including A18 (this compound), were identified as having higher selectivity for STAT3 compared to the parent compound, inS3-54. iu.edu The SAR analysis revealed that specific substitutions at various positions on the core structure were either favorable or unfavorable for activity, providing a roadmap for the design of more potent and selective inhibitors. iu.edu
Development of this compound as a Lead Research Compound
The extensive hit optimization and mechanistic characterization efforts culminated in the identification of this compound as an improved lead compound. nih.gov this compound demonstrated direct binding to the STAT3 DBD, inhibiting its DNA-binding activity both in laboratory settings and within cells. nih.govresearchgate.net Crucially, it effectively suppressed the expression of genes regulated by STAT3. nih.gov Unlike its parent compound, this compound exhibited good solubility in an oral formulation, a critical property for a potential therapeutic agent. nih.govresearchgate.net These improved characteristics have established this compound as a valuable research compound for investigating STAT3 signaling and as a promising candidate for further development in cancer therapy. nih.govresearchgate.net
Molecular Mechanisms of Action of Ins3 54 A18
Direct Interaction with the STAT3 DNA-Binding Domain
InS3-54-A18 has been shown to directly engage with the STAT3 protein. The primary site of this interaction is the DNA-binding domain (DBD) of STAT3. This specific targeting is crucial as the DBD is essential for STAT3 to bind to the regulatory regions of its target genes, a critical step in initiating gene transcription.
Computational modeling and molecular docking studies have provided insights into this interaction at an atomic level. These studies predict that this compound settles into a specific pocket within the STAT3 DBD. The binding is stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts, between the compound and key amino acid residues in the domain. This direct binding event is the foundational mechanism that leads to the subsequent inhibition of STAT3's biological functions. The specificity of this interaction is a key feature, distinguishing this compound from other inhibitors that might target different domains of the STAT3 protein, such as the SH2 domain involved in dimerization.
Inhibition of STAT3-DNA Binding Activity
By binding to the STAT3 DBD, this compound effectively prevents the protein from associating with its DNA consensus sequences. This steric hindrance is the direct consequence of the compound occupying the very interface required for protein-DNA recognition.
In Vitro Assays for DNA Binding Disruption
The ability of this compound to disrupt the STAT3-DNA complex has been quantitatively assessed using various in vitro assays. Electrophoretic mobility shift assays (EMSA) are a cornerstone of these investigations. In these experiments, a labeled DNA probe containing the STAT3 binding site is incubated with purified, activated STAT3 protein. The formation of the STAT3-DNA complex is observed as a band with retarded mobility on a gel. The addition of this compound to this system leads to a dose-dependent decrease in the intensity of the shifted band, providing clear evidence of its inhibitory activity.
Fluorescence polarization assays have also been employed to measure the disruption of STAT3-DNA binding in real-time. These assays confirm the findings from EMSA and allow for the calculation of the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Inhibition of STAT3-DNA Binding by this compound
| Assay Type | Endpoint Measured | Result |
|---|---|---|
| Electrophoretic Mobility Shift Assay (EMSA) | Reduction of STAT3-DNA complex formation | Dose-dependent inhibition observed |
Cellular Studies on Chromatin Binding Interference
To validate the in vitro findings within a biological context, cellular studies have been conducted. Chromatin immunoprecipitation (ChIP) coupled with quantitative PCR (ChIP-qPCR) is a powerful technique used to investigate protein-DNA interactions within the cell's native chromatin environment. In cancer cell lines characterized by constitutively active STAT3, treatment with this compound has been shown to significantly reduce the amount of STAT3 bound to the promoter regions of its known target genes. This demonstrates that this compound can effectively penetrate the cell and nucleus to interfere with STAT3's chromatin binding function.
Regulation of STAT3 Downstream Gene Expression
The ultimate consequence of preventing STAT3 from binding to DNA is the modulation of the expression of its target genes. These genes are often involved in critical cellular processes such as proliferation, survival, and angiogenesis.
Impact on Constitutive STAT3 Target Gene Transcription
In many cancer types, STAT3 is persistently active, leading to the continuous transcription of genes that support tumor growth and survival. Treatment of these cancer cells with this compound results in a significant downregulation of these constitutively expressed STAT3 target genes. Gene expression analysis, using techniques like quantitative reverse transcription PCR (qRT-PCR) and RNA sequencing (RNA-seq), has revealed a marked decrease in the mRNA levels of genes such as Bcl-xL, Cyclin D1, and Survivin following exposure to the compound.
Table 2: Effect of this compound on Constitutive STAT3 Target Gene Expression
| Target Gene | Biological Function | Effect of this compound |
|---|---|---|
| Bcl-xL | Apoptosis Inhibition | Downregulation |
| Cyclin D1 | Cell Cycle Progression | Downregulation |
Effects on Cytokine-Induced STAT3 Target Gene Activation
Beyond its effects on constitutively active STAT3, this compound is also effective at blocking STAT3 signaling that is induced by external stimuli, such as cytokines. For instance, in cells treated with interleukin-6 (IL-6), a potent activator of the STAT3 pathway, pre-treatment with this compound prevents the subsequent upregulation of STAT3 target genes. This has been demonstrated by measuring the expression of classic cytokine-inducible genes like SOCS3 (Suppressor of Cytokine Signaling 3). The ability of this compound to block both constitutive and induced STAT3 activity highlights its potential as a comprehensive inhibitor of the STAT3 signaling pathway.
Table 3: List of Mentioned Compounds and Proteins
| Name | Type |
|---|---|
| This compound | Chemical Compound (STAT3 Inhibitor) |
| STAT3 | Protein (Signal Transducer and Activator of Transcription 3) |
| Bcl-xL | Protein (B-cell lymphoma-extra large) |
| Cyclin D1 | Protein |
| Survivin | Protein |
| SOCS3 | Protein (Suppressor of Cytokine Signaling 3) |
Specific Gene Expression Analysis (e.g., Survivin)
A key downstream target of STAT3 is the gene BIRC5, which codes for the protein Survivin. Survivin is a member of the inhibitor of apoptosis (IAP) family and is crucial for cell division and survival, and its expression is often elevated in cancer cells.
Studies have demonstrated that this compound effectively represses the expression of Survivin. medchemexpress.comiu.edu By inhibiting the binding of STAT3 to the promoter region of the BIRC5 gene, this compound leads to a downstream reduction in Survivin levels. iu.edumdpi.com This suppression of Survivin expression is a significant contributor to the pro-apoptotic effects of this compound observed in cancer cells. iu.edumdpi.com The inhibition of STAT3-regulated genes like Survivin has been shown to enhance sensitivity to certain chemotherapeutic agents and radiation therapy. mdpi.com
Research has confirmed the inhibitory effect of this compound on the expression of several STAT3 downstream target genes, including Survivin, in various cancer cell lines. iu.edu For instance, treatment of A549 lung cancer and MDA-MB-231 breast cancer cells with this compound resulted in reduced expression of STAT3-regulated genes. iu.edu
| Target Gene | Effect of this compound Treatment | Associated Cellular Process | References |
|---|---|---|---|
| Survivin | Expression is repressed | Inhibition of apoptosis, cell cycle regulation | medchemexpress.comiu.edumdpi.com |
| Cyclin D1 | Expression is inhibited | Cell cycle progression | iu.eduambeed.cn |
| MMP-2 | Expression is inhibited | Cell migration and invasion | iu.edu |
| MMP-9 | Expression is inhibited | Cell migration and invasion | iu.edu |
| Twist | Expression is inhibited | Epithelial-mesenchymal transition, metastasis | iu.edu |
| VEGF | Expression is inhibited | Angiogenesis | iu.edu |
Comparative Specificity of this compound Against Other STAT Family Members (e.g., STAT1)
A critical aspect of the development of targeted therapies is the specificity of the inhibitor for its intended target over other closely related proteins. The STAT family of proteins consists of several members with homologous structures, including STAT1.
This compound has demonstrated a higher degree of selectivity for STAT3 over STAT1. nih.govnih.gov The parent compound, inS3-54, was initially shown to selectively inhibit the DNA-binding activity of STAT3 without affecting STAT1's DNA-binding capabilities at concentrations up to 300 μM. nih.gov Further development led to this compound, which was designed to have increased specificity. nih.govprobechem.com
Studies using hematopoietic progenitor cells from both wild-type and STAT3 conditional knockout mice revealed that this compound selectively inhibited STAT3-dependent colony formation, indicating a higher selectivity for STAT3 compared to its predecessor, inS3-54. iu.edu At a concentration of 25 µM, this compound selectively inhibits the binding of STAT3 to DNA over STAT1. caymanchem.combiomol.com This specificity is crucial as it minimizes potential off-target effects that could arise from the inhibition of other STAT family members, which are involved in distinct and essential signaling pathways.
| Compound | Target | Comparative Specificity | References |
|---|---|---|---|
| This compound | STAT3 DNA-Binding Domain | Selectively inhibits STAT3 DNA binding over STAT1 at 25 µM. Shows higher selectivity for STAT3-dependent cellular processes compared to its parent compound, inS3-54. | nih.goviu.educaymanchem.combiomol.com |
| inS3-54 (Parent Compound) | STAT3 DNA-Binding Domain | Selectively inhibits STAT3 DNA-binding activity over STAT1, but has known off-target effects. | nih.govnih.gov |
In Vitro Research on Cellular Responses to Ins3 54 A18
Modulation of Cellular Proliferation
The impact of inS3-54-A18 on cancer cell proliferation has been a primary focus of investigation. By targeting the DNA-binding domain of STAT3, this compound effectively disrupts the transcription of genes essential for cell cycle progression and survival. researchgate.net202.4.186
Studies in Breast Cancer Cell Lines (e.g., MDA-MB-231)
In the triple-negative breast cancer cell line MDA-MB-231, which exhibits constitutively active STAT3, this compound has shown potent anti-proliferative effects. Research indicates that the compound inhibits the growth of these cells in a dose-dependent manner. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for this compound in this cell line.
One study reported an IC50 value of approximately 2.5 µM for an analog of inS3-54 in MDA-MB-231 cells. iu.edu Another source indicates that at a concentration of 20 µM, this compound inhibits STAT3 activity in a reporter assay using MDA-MB-231 cells. medchemexpress.comcaymanchem.com
Studies in Lung Cancer Cell Lines (e.g., A549)
Similar to its effects on breast cancer cells, this compound has demonstrated significant anti-proliferative activity in the A549 non-small cell lung cancer cell line. These cells also rely on the STAT3 signaling pathway for their growth and survival.
The IC50 value for an analog of inS3-54 in A549 cells was found to be approximately 3.4 µM. iu.edu This highlights the compound's ability to effectively suppress the proliferation of lung cancer cells.
Investigation Across Diverse Cancer Cell Models
The anti-proliferative effects of this compound and its analogs have been evaluated across a range of cancer cell models, as well as non-cancerous cell lines to assess selectivity. The compound has consistently shown greater potency in cancer cells with aberrant STAT3 signaling compared to normal cells.
| Cell Line | Cancer Type | IC50 (µM) of inS3-54 Analog |
| A549 | Lung Carcinoma | ~3.4 |
| H1299 | Non-Small Cell Lung Cancer | ~1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | ~2.5 |
| MDA-MB-468 | Breast Adenocarcinoma | ~5.6 |
| IMR90 | Normal Lung Fibroblast | >10 |
| MCF10A | Non-tumorigenic Breast Epithelial | ~12 |
This table presents the half-maximal inhibitory concentration (IC50) values of an analog of inS3-54 across various human cancer and non-cancerous cell lines, as determined by SRB assay. Data sourced from a doctoral dissertation. iu.edu
Induction of Programmed Cell Death Pathways
Beyond inhibiting proliferation, this compound has been shown to actively induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells.
Analysis of Apoptotic Mechanisms
Treatment with this compound leads to the induction of apoptosis in a dose-dependent manner in both A549 and MDA-MB-231 cells. nih.gov The underlying mechanism involves the inhibition of STAT3, which in turn downregulates the expression of anti-apoptotic proteins that are typically overexpressed in cancer cells. researchgate.net
Studies have shown that treatment with inS3-54 analogs leads to a remarkable induction of apoptosis in both lung and breast cancer cells after 72 hours of exposure. iu.edu For instance, the parent compound, inS3-54, was shown to induce apoptosis in A549 and MDA-MB-231 cells in a dose-dependent manner. nih.gov This pro-apoptotic effect is a key component of the compound's anti-cancer activity.
Inhibition of Cellular Migration and Invasion Capabilities
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, leading to metastasis. In vitro studies have demonstrated the capacity of this compound to significantly impede these processes.
Research has shown that this compound reduces the migration and invasion of A549 and MDA-MB-231 cells at concentrations of 5 or 10 µM. medchemexpress.comcaymanchem.com The parent compound, inS3-54, was found to inhibit the migration of both A549 and MDA-MB-231 cells in a dose- and time-dependent manner in wound-healing assays. nih.gov
Invasion assays using Matrigel have further confirmed these findings, showing a significant decrease in the invasive potential of both cell lines in the presence of inS3-54. nih.gov For example, at a concentration of 10 µM, the precursor compound inS3-54 reduced wound healing to 64% in A549 cells and 76% in MDA-MB-231 cells. At a higher concentration of 10 µM, the healing was further reduced to 47% and 39%, respectively. medchemexpress.com
| Cell Line | Treatment Concentration (µM) | Remaining Wound (%) |
| A549 | 5 (inS3-54A18) | 64 |
| A549 | 10 (inS3-54A18) | 47 |
| MDA-MB-231 | 5 (inS3-54A18) | 76 |
| MDA-MB-231 | 10 (inS3-54A18) | 39 |
This table illustrates the effect of this compound on the migration of A549 and MDA-MB-231 cells as measured by a wound healing assay. The data represents the percentage of the initial wound area that remained after treatment. medchemexpress.com
Quantitative Assessment using In Vitro Migration Assays
The inhibitory effect of this compound on the directional movement of cancer cells has been quantitatively evaluated using in vitro migration assays, such as the wound healing assay. This method involves creating an artificial gap, or "wound," in a confluent cell monolayer. The ability of the cells to migrate and close this gap over time is then measured, providing a quantifiable assessment of cell migration.
Research has demonstrated that this compound significantly curtails the migratory capabilities of certain cancer cell lines, including A549 non-small cell lung cancer and MDA-MB-231 breast cancer cells. caymanchem.combiocompare.com In studies, the application of this compound resulted in a concentration-dependent reduction in wound closure. For instance, at a concentration of 5 µM, the compound reduced wound healing to 64% in A549 cells and 76% in MDA-MB-231 cells. A higher concentration of 10 µM led to a more pronounced inhibition, with wound healing reduced to 47% and 39% for A549 and MDA-MB-231 cells, respectively. These findings underscore the compound's potent anti-migratory properties in a laboratory setting. caymanchem.com
Table 1: Effect of this compound on In Vitro Cell Migration (Wound Healing Assay)
| Cell Line | Concentration | Remaining Wound Area (%) |
|---|---|---|
| A549 | 5 µM | 64% |
| A549 | 10 µM | 47% |
| MDA-MB-231 | 5 µM | 76% |
| MDA-MB-231 | 10 µM | 39% |
Application of Reporter Gene Assays for STAT3 Activity Assessment
Reporter gene assays are a crucial tool for investigating the activity of specific transcription factors like Signal Transducer and Activator of Transcription 3 (STAT3). These assays utilize a plasmid containing a reporter gene (such as luciferase) linked to a DNA sequence that STAT3 specifically binds to. Inhibition of STAT3 activity leads to a measurable decrease in the reporter gene's expression.
The compound this compound was developed as an analog of inS3-54, a STAT3 inhibitor identified through in-silico screening that targets the DNA-binding domain (DBD) of the STAT3 protein. nih.govnih.gov this compound was specifically designed for improved specificity and pharmacological characteristics. nih.gov
Studies utilizing reporter gene assays have confirmed the inhibitory action of this compound on STAT3. In experiments involving MDA-MB-231 breast cancer cells, which harbor constitutively active STAT3, this compound demonstrated a clear ability to inhibit STAT3 activity in a reporter assay at a concentration of 20 µM. caymanchem.combiocompare.com Its predecessor, inS3-54, also showed dose- and time-dependent inhibitory activity in STAT3-dependent luciferase reporter expression in both MDA-MB-231 and H1299 cells. nih.gov
The mechanism of this compound involves binding directly to the STAT3 DBD, which blocks the transcription factor from binding to the promoter regions of its target genes. nih.govmdpi.com This selective inhibition of STAT3's DNA-binding activity has been shown to occur over that of the closely related STAT1 protein. caymanchem.combiocompare.com Consequently, this compound represses the expression of STAT3 downstream target genes, such as survivin, cyclin D1, MMP-2, MMP-9, and twist, which are involved in cell survival, proliferation, and metastasis.
Preclinical in Vivo Research with Ins3 54 A18
Evaluation of Anti-tumor Efficacy in Xenograft Models
In vivo studies using xenograft models are crucial for assessing the therapeutic potential of new anti-cancer compounds. Research on inS3-54-A18 has demonstrated its efficacy in animal models, particularly those for lung cancer. nih.govmdpi.com
Suppression of Tumor Growth Dynamics
The ability of this compound to inhibit tumor growth has been evaluated in a lung cancer xenograft model. nih.gov In these studies, human A549 non-small cell lung cancer cells were implanted subcutaneously into immunodeficient mice. medchemexpress.comiu.edu Following the establishment of palpable tumors, the administration of this compound resulted in the effective inhibition of lung xenograft tumor growth. nih.govresearchgate.net Research showed a significant reduction in tumor volume in mice treated with the compound compared to control groups. iu.educaymanchem.com This demonstrates the potent anti-proliferative effects of targeting the STAT3 DBD in a live animal model. iu.edu
Table 1: Summary of this compound Efficacy in A549 Lung Cancer Xenograft Model
| Parameter | Observation | References |
|---|---|---|
| Xenograft Model | Human A549 non-small cell lung cancer cells in NOD/SCID mice | medchemexpress.comiu.edu |
| Primary Outcome | Inhibition of tumor growth | nih.govmedchemexpress.com |
| Key Finding | Significant reduction in tumor volume observed in treated group | iu.educaymanchem.com |
Inhibition of Metastatic Progression
Beyond its effects on primary tumor growth, this compound has also been shown to suppress metastasis. nih.govmedkoo.com The constitutive activation of STAT3 is strongly linked to multiple aspects of cancer aggressiveness, including the metastatic cascade. nih.gov In vivo studies have confirmed that this compound effectively inhibits metastasis in lung xenograft tumor models, highlighting its potential to address advanced stages of cancer. nih.govresearchgate.net
Analysis of STAT3 Target Gene Expression in Vivo
To confirm its mechanism of action in a living system, researchers analyzed the effect of this compound on the expression of genes regulated by STAT3. The compound was found to effectively inhibit the expression of STAT3 downstream target genes within the tumor tissue of the xenograft models. nih.govresearchgate.netmedchemexpress.com This provides a direct link between the observed anti-tumor effects and the intended molecular action of the inhibitor.
Key STAT3 target genes involved in proliferation, survival, and invasion were shown to be downregulated. iu.edu These include:
Cyclin D1: A crucial regulator of the cell cycle. mdpi.comiu.edu
Survivin: An inhibitor of apoptosis. mdpi.comiu.edu
MMP-2 and MMP-9: Matrix metalloproteinases involved in invasion and metastasis. iu.edu
Twist: A transcription factor implicated in epithelial-mesenchymal transition. iu.edu
VEGF: A key signaling protein that stimulates vasculogenesis and angiogenesis. iu.edu
The in vivo suppression of these genes confirms that this compound disrupts the STAT3 signaling pathway as intended, leading to its anti-cancer activity. iu.edu
Table 2: In Vivo Effect of this compound on STAT3 Target Genes
| Target Gene | Function | Effect of this compound | References |
|---|---|---|---|
| Cyclin D1 | Cell Cycle Regulation | Inhibited | mdpi.comiu.edu |
| Survivin | Apoptosis Inhibition | Inhibited | mdpi.comiu.edu |
| MMP-2, MMP-9 | Invasion and Metastasis | Inhibited | iu.edu |
| Twist | Epithelial-Mesenchymal Transition | Inhibited | iu.edu |
| VEGF | Angiogenesis | Inhibited | iu.edu |
Comparative Studies with Other STAT3 Pathway Modulators
The development of this compound was the result of extensive optimization efforts. nih.gov Its parent compound, inS3-54, was initially identified through in-silico screening targeting the STAT3 DBD. researchgate.netiu.edu While inS3-54 showed selectivity for STAT3 over the highly similar STAT1, further studies revealed it had off-target effects and poor absorption in mice. nih.goviu.edu
This compound was developed as an improved lead compound with greater specificity and enhanced pharmacological properties. nih.govresearchgate.netnih.gov Comparative studies using hematopoietic progenitor cells from wild-type and STAT3 conditional knockout mice demonstrated that analogs like this compound had a higher selectivity for STAT3-dependent processes than the original inS3-54 compound. iu.edu
Other small molecules have been identified that also target the STAT3 DBD. Platinum-based compounds, such as CPA-1 and CPA-7, have been shown to inhibit STAT3 DNA-binding activity and induce regression of colon tumors in mice. researchgate.net Galiellalactone, a natural product, has also been identified as an inhibitor that binds the STAT3 DBD. researchgate.net While this compound has proven effective in lung xenograft models, its evaluation in other cancer models has been more limited in comparison to some other agents. researchgate.net The development of distinct chemical scaffolds, such as MMPP, which also targets the STAT3 DBD, represents parallel efforts in this area of drug discovery. researchgate.net
Advanced Research Methodologies and Future Directions for Ins3 54 A18
Investigation of Synergistic Research Combinations with Other Molecular Targets
The development of resistance to targeted therapies is a significant challenge in cancer treatment. A promising strategy to overcome or prevent resistance is the use of combination therapies. For STAT3 inhibitors like inS3-54-A18, several synergistic combinations with other molecularly targeted agents are being explored in preclinical settings.
Activation of the STAT3 pathway has been identified as a mechanism of acquired resistance to various targeted therapies, including inhibitors of the epidermal growth factor receptor (EGFR), HER2, ALK, and MET. researchgate.net In cancer models with intrinsic or acquired resistance to EGFR inhibitors, targeting STAT3 has been shown to resensitize the cells to the treatment. aacrjournals.org This suggests a strong rationale for combining this compound with EGFR inhibitors in tumors that have developed resistance.
Furthermore, preclinical studies have demonstrated that combining STAT3 inhibitors with conventional chemotherapy, such as platinum-based drugs (e.g., cisplatin) and taxanes (e.g., paclitaxel), can result in synergistic antitumor effects. biorxiv.orgnih.gov For instance, the STAT3 inhibitor LLL12B showed synergistic inhibitory effects on cell viability when combined with either paclitaxel (B517696) or cisplatin (B142131) in ovarian cancer cells. biorxiv.org Another study showed that the JAK2/STAT3 inhibitor pacritinib (B611967) synergizes with carboplatin (B1684641) in esophageal carcinoma models. nih.gov Given that this compound also targets the STAT3 pathway, similar synergistic effects with these chemotherapeutic agents are anticipated and warrant investigation.
One study highlighted that the synergistic therapeutic interaction between STAT3 inhibition and anthracyclines in preclinical mouse models was dependent on a functional immune system. aacrjournals.org This suggests that combining this compound with immunotherapies, such as immune checkpoint inhibitors, could be a particularly effective strategy. nih.gov
| Potential Combination Agent Class | Rationale for Synergy with this compound | Potential Cancer Type | Supporting Evidence |
| EGFR Tyrosine Kinase Inhibitors | Overcoming acquired resistance mediated by STAT3 activation. | Non-Small Cell Lung Cancer, Head and Neck Cancer | STAT3 activation is a known resistance mechanism to EGFR inhibitors. aacrjournals.orgthno.org |
| Platinum-based Chemotherapy (e.g., Cisplatin) | Sensitizing cancer cells to DNA-damaging agents. | Ovarian Cancer, Esophageal Carcinoma | Other STAT3 inhibitors show synergy with platinum compounds. biorxiv.orgnih.govucl.ac.uk |
| Taxanes (e.g., Paclitaxel) | Enhancing apoptotic effects of microtubule-stabilizing agents. | Ovarian Cancer | A novel STAT3 inhibitor, LLL12B, demonstrated synergistic effects with paclitaxel. biorxiv.org |
| Immune Checkpoint Inhibitors | Augmenting anti-tumor immune responses. | Various solid tumors | STAT3 inhibition can enhance the efficacy of immunogenic chemotherapy. aacrjournals.orgnih.gov |
Elucidation of Potential Mechanisms of Resistance in Research Models
While this compound offers a promising therapeutic strategy, the potential for cancer cells to develop resistance to this inhibitor must be considered. Understanding these mechanisms is crucial for the development of second-generation inhibitors and rational combination therapies.
One potential mechanism of resistance could involve mutations in the DNA-binding domain of STAT3 that prevent the binding of this compound without compromising the protein's ability to bind to DNA. The identification of such mutations would require sequencing of the STAT3 gene in resistant cell lines generated through prolonged exposure to the inhibitor.
Another plausible mechanism is the activation of compensatory signaling pathways that can bypass the need for STAT3-mediated transcription for cell survival and proliferation. For instance, the activation of parallel pathways, such as the PI3K/Akt/mTOR pathway, could potentially confer resistance. Investigating the signaling landscape of this compound-resistant cells using phosphoproteomics and transcriptomics would be essential to identify such bypass mechanisms.
Furthermore, alterations in drug efflux could also contribute to resistance. Overexpression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of a drug, thereby diminishing its efficacy. Investigating the expression levels of various ABC transporters in resistant cell lines would be a necessary step in exploring this possibility.
Finally, non-canonical STAT3 signaling pathways may play a role in acquired resistance. For example, STAT3 can undergo phosphorylation at Serine 727 (S727) in addition to the canonical Tyrosine 705 (Y705) phosphorylation. This S727 phosphorylation has been linked to the regulation of mitochondrial function and can be activated independently of the canonical pathway. oatext.com It is conceivable that cancer cells could upregulate this non-canonical pathway to survive the inhibition of the canonical DNA-binding function of STAT3.
Exploration of Novel Analytical and Biochemical Approaches for Compound Characterization
A thorough characterization of the interaction between this compound and STAT3 is fundamental for its further development. Several novel analytical and biochemical techniques can provide deeper insights into this interaction.
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free techniques that can be used to quantitatively measure the binding affinity and kinetics (on- and off-rates) of this compound to the STAT3 protein in real-time. These methods are invaluable for structure-activity relationship (SAR) studies to guide the optimization of lead compounds. doi.org
Microscale Thermophoresis (MST) is another powerful technique for quantifying biomolecular interactions in solution. ncl.ac.uk It measures the change in the hydration shell of a molecule upon binding to a ligand, providing a sensitive measure of the binding affinity. MST requires only small amounts of sample and can be performed in complex biological liquids, making it suitable for high-throughput screening.
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This information can help to elucidate the driving forces behind the binding of this compound to the STAT3 DBD.
To structurally characterize the binding mode of this compound to STAT3 at an atomic level, X-ray crystallography or cryo-electron microscopy (cryo-EM) of the this compound-STAT3 complex would be the gold standard. These techniques can reveal the precise amino acid residues involved in the interaction, providing a structural basis for the inhibitor's specificity and a roadmap for rational drug design.
Cellular Thermal Shift Assay (CETSA) is a method to assess the target engagement of a drug in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. By measuring the amount of soluble STAT3 at different temperatures in the presence and absence of this compound, one can confirm direct target engagement in living cells.
| Analytical Technique | Information Gained | Application for this compound Research |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), kinetics (kon, koff) | Lead optimization, SAR studies |
| Bio-Layer Interferometry (BLI) | Binding affinity (Kd), kinetics (kon, koff) | High-throughput screening, SAR studies |
| Microscale Thermophoresis (MST) | Binding affinity (Kd) in solution | Fragment screening, binding in complex media |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (Kd, ΔH, ΔS) | Understanding the driving forces of interaction |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the complex | Rational drug design, understanding specificity |
| Cellular Thermal Shift Assay (CETSA) | Target engagement in cells | Confirmation of in-cell activity |
Broader Implications for Therapeutic Development in STAT3-Driven Pathologies
The therapeutic potential of inhibiting STAT3 extends beyond oncology. The constitutive activation of STAT3 is implicated in a range of inflammatory and autoimmune diseases, suggesting that this compound could have broader therapeutic applications.
In rheumatoid arthritis (RA) , a chronic autoimmune disease characterized by joint inflammation and destruction, STAT3 is activated by several key cytokines, including IL-6. aai.org The activation of STAT3 in RA synoviocytes promotes their survival and proliferation, contributing to the pathogenesis of the disease. aai.org Research has shown that STAT3 plays a pivotal role in determining the differentiation of pathogenic Th17 cells in RA. Therefore, inhibiting STAT3 with a specific compound like this compound represents a promising therapeutic strategy for RA. aai.org
Inflammatory bowel disease (IBD) , which includes Crohn's disease and ulcerative colitis, is another condition where STAT3 signaling is dysregulated. nih.goviiarjournals.org STAT3 activation in mucosal T-cells is believed to contribute to the perpetuation of intestinal inflammation. iiarjournals.org However, the role of STAT3 in IBD is complex, as it appears to have a protective role in innate immune cells of the gut. nih.govmdpi.com This dual role underscores the need for targeted delivery or cell-type-specific inhibition, a potential future direction for the development of this compound-based therapies for IBD. The IL-22/STAT3 signaling pathway, in particular, has been identified as a potential therapeutic target in active ulcerative colitis. wjgnet.com
The development of potent and specific STAT3 inhibitors like this compound that target the DNA-binding domain holds significant promise for treating a variety of STAT3-driven pathologies. Continued research into synergistic combinations, mechanisms of resistance, and advanced characterization methods will be crucial for realizing the full therapeutic potential of this novel class of inhibitors.
Q & A
Q. What is the molecular mechanism of action of inS3-54-A18, and how can its efficacy be experimentally validated?
this compound inhibits STAT3 by targeting its DNA-binding domain, disrupting transcriptional activity of downstream genes (e.g., cyclin D1, survivin, MMP-9, VEGF) . To validate efficacy:
- Use STAT3-dependent luciferase reporter assays to measure dose- and time-dependent inhibition (IC50: 8.8–12.6 μM) .
- Perform wound healing and invasion assays in A549 and MDA-MB-231 cell lines at 5–10 μM concentrations .
- Validate in vivo using xenograft models (e.g., 200 mg/kg oral dosing in A549 tumors) while monitoring body weight for toxicity .
Q. How should researchers design a robust experimental protocol to assess STAT3 pathway inhibition by this compound?
- Cell lines : Select STAT3-dependent models (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) .
- Controls : Include vehicle-treated controls and positive STAT3 inhibitors for comparison.
- Assays :
- qPCR/Western blotting to quantify downstream targets (cyclin D1, VEGF).
- Functional assays (wound healing, Transwell invasion) to assess phenotypic changes .
Q. What statistical methods are appropriate for analyzing dose-response data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
